molecular formula C13H15NO3 B7878684 methyl 1-ethyl-4-methoxy-1H-indole-2-carboxylate

methyl 1-ethyl-4-methoxy-1H-indole-2-carboxylate

Cat. No.: B7878684
M. Wt: 233.26 g/mol
InChI Key: NTLCBRBUVHVSCA-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-4-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are prevalent in many natural and synthetic compounds . This particular compound features a methoxy group at the 4-position, an ethyl group at the 1-position, and a carboxylate ester at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-ethyl-4-methoxy-1H-indole-2-carboxylate can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include 4-methoxyphenylhydrazine and an appropriate ethyl-substituted ketone. The reaction typically requires a strong acid like methanesulfonic acid and is conducted under reflux conditions in methanol .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. The choice of catalysts and solvents can vary, but the goal is to optimize reaction conditions to minimize by-products and maximize the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-4-methoxy-1H-indole-2-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-ethyl-4-methoxy-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-ethyl-4-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s methoxy group enhances its ability to participate in hydrogen bonding and other interactions with biological molecules. This can lead to inhibition or activation of specific enzymes or receptors, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-ethyl-4-methoxy-1H-indole-2-carboxylate is unique due to the presence of both the ethyl group at the 1-position and the methoxy group at the 4-position, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .

Properties

IUPAC Name

methyl 1-ethyl-4-methoxyindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-4-14-10-6-5-7-12(16-2)9(10)8-11(14)13(15)17-3/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLCBRBUVHVSCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C1C(=O)OC)C(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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